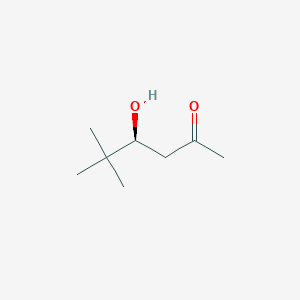
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is a chiral compound that has been widely used in scientific research. It is also known as R-4-Hydroxy-5,5-dimethyl-2-hexanone or R-Carvone. This compound is a colorless liquid with a minty odor and is commonly found in essential oils of plants such as spearmint and caraway.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- is not completely understood. However, it is believed to act as an agonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor. TRPM8 is a cold-activated ion channel that is involved in sensing cold temperatures and is also activated by certain chemicals.
Efectos Bioquímicos Y Fisiológicos
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to have antitumor and antimicrobial activities. In addition, it has been reported to have a positive effect on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in lab experiments include its high enantiomeric purity, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are various future directions for the use of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Métodos De Síntesis
The synthesis of 2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- can be achieved through the oxidation of R-Carvone using a suitable oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite (NaClO) in the presence of acetic acid. The reaction yields the desired product with high enantiomeric purity.
Aplicaciones Científicas De Investigación
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- has various applications in scientific research. It is used as a chiral building block in the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. It is also used as a flavoring agent in the food industry.
Propiedades
Número CAS |
197454-20-9 |
|---|---|
Nombre del producto |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(9)5-7(10)8(2,3)4/h7,10H,5H2,1-4H3/t7-/m0/s1 |
Clave InChI |
QDSWKHGIZCQXIT-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)C[C@@H](C(C)(C)C)O |
SMILES |
CC(=O)CC(C(C)(C)C)O |
SMILES canónico |
CC(=O)CC(C(C)(C)C)O |
Sinónimos |
2-Hexanone, 4-hydroxy-5,5-dimethyl-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



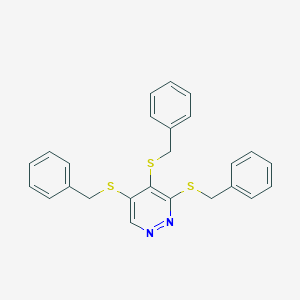
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
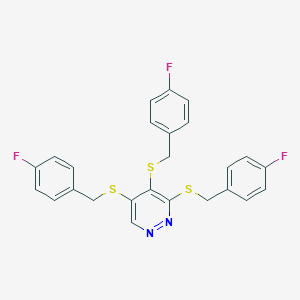
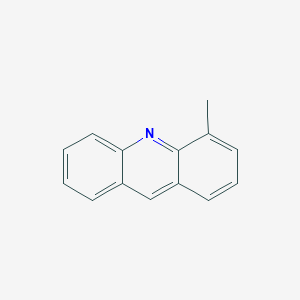
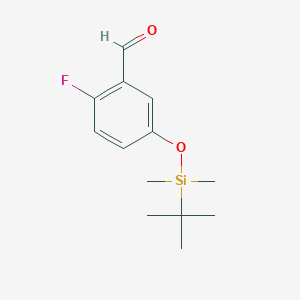
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
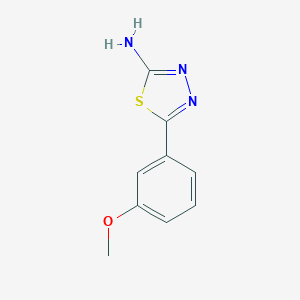
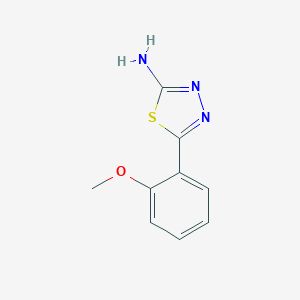
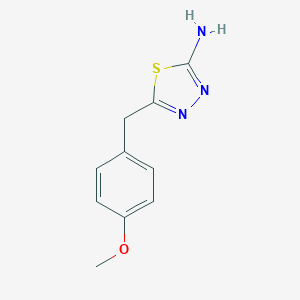
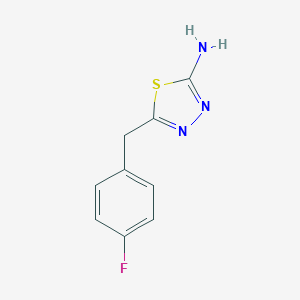
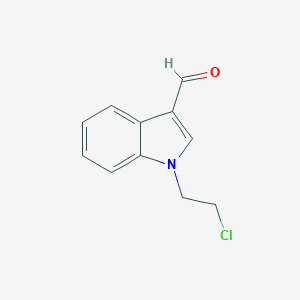
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)